Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound with the molecular formula C23H21N3O4S and a molecular weight of 435.506 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves multiple steps, typically starting with the preparation of the thiazolo[3,2-B][1,2,4]triazole core. This core is then functionalized with a butoxyphenyl group and a benzoate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
standard practices in the chemical industry, such as batch reactors and continuous flow systems, could be adapted for its synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, reduced version .
Scientific Research Applications
Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the thiazolo[3,2-B][1,2,4]triazole core.
Methyl 4-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of the thiazolo[3,2-B][1,2,4]triazole core.
4-Methyl-phenyl 4-methyl-benzoate: Similar aromatic structure but different functional groups.
Uniqueness
Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is unique due to its complex structure, which includes a thiazolo[3,2-B][1,2,4]triazole core and a butoxyphenyl group. This complexity provides it with distinct chemical and biological properties, making it valuable for specialized research applications .
Biological Activity
Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 429.49 g/mol
- IUPAC Name : this compound
The compound features a thiazole and triazole ring system that contributes to its biological activity. The presence of the butoxyphenyl group enhances its lipophilicity, potentially improving absorption and distribution in biological systems.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazoles exhibit significant antibacterial properties. This compound has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 μg/mL |
Escherichia coli | 0.250 μg/mL |
Pseudomonas aeruginosa | 0.500 μg/mL |
Klebsiella pneumoniae | 0.375 μg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its mechanism of action is believed to involve the inhibition of DNA synthesis and cell proliferation.
Case Study: In Vitro Cytotoxicity Assay
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated:
- IC50 Value : 15 μM after 48 hours of exposure
- Mechanism : Induction of apoptosis confirmed through flow cytometry analysis
This indicates significant potential for further development as an anticancer therapeutic.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation (e.g., carrageenan-induced paw edema), it exhibited notable efficacy in reducing swelling and inflammatory markers.
Table 2: Anti-inflammatory Effects
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
Compound Treatment | 45 |
This suggests that this compound could be beneficial in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the butoxy group or variations in the triazole ring can significantly influence its pharmacological profile.
Key Findings:
- Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability.
- Substituent Effects : The nature of substituents on the phenyl ring affects both antimicrobial and anticancer activities.
Properties
CAS No. |
606962-78-1 |
---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[2-(4-butoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C23H21N3O4S/c1-3-4-13-30-18-11-9-16(10-12-18)20-24-23-26(25-20)21(27)19(31-23)14-15-5-7-17(8-6-15)22(28)29-2/h5-12,14H,3-4,13H2,1-2H3/b19-14+ |
InChI Key |
JGXVNCFCVBSVGV-XMHGGMMESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.